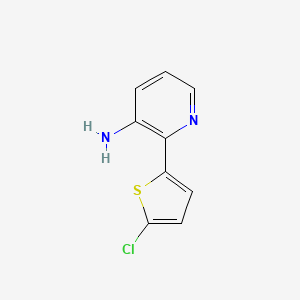

2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-8-4-3-7(13-8)9-6(11)2-1-5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTUHMGHJHEGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(S2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity Profile of 2-(thiophen-2-yl)pyridin-3-amine Derivatives

Executive Summary

The 2-(thiophen-2-yl)pyridin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for the development of ATP-competitive kinase inhibitors. Unlike simple bioisosteres, this specific biaryl amine motif offers a unique electronic and steric profile that facilitates the synthesis of tricyclic systems—most notably pyrido[3',2':4,5]thieno[3,2-d]pyrimidines .

These derivatives have demonstrated potent biological activity, primarily as EGFR (Epidermal Growth Factor Receptor) inhibitors with IC50 values in the low nanomolar range (7–17 nM), comparable to clinical standards like Erlotinib. Beyond oncology, this scaffold exhibits significant antimicrobial efficacy and potential in neurodegenerative pathways via JNK inhibition. This guide dissects the structure-activity relationships (SAR), synthesis protocols, and mechanistic validation of these derivatives.

Chemical Scaffold Analysis

Structural Attributes

The core structure consists of an electron-rich thiophene ring coupled to a pyridine ring bearing a primary amine at the 3-position.

-

Electronic Synergy: The thiophene ring acts as an electron donor, modulating the basicity of the pyridine nitrogen. This is crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases.

-

Geometry: The biaryl axis allows for restricted rotation, which can be locked into a planar conformation upon cyclization. This planarity is essential for intercalation into the narrow hydrophobic clefts of enzyme active sites.

-

Synthetic Versatility: The ortho disposition of the amine and the thiophene ring (specifically the C3' position of the thiophene) allows for facile cyclization with electrophiles (e.g., formamide, urea, isothiocyanates) to form fused tricyclic systems.

Mechanism of Action: ATP Competition

The primary biological activity of these derivatives arises from their ability to mimic the adenine ring of ATP. When cyclized into a pyridothienopyrimidine , the scaffold forms key hydrogen bonds with the "hinge region" amino acids of the kinase domain (e.g., Met793 in EGFR).

Biological Activity Profile

Oncology: EGFR Tyrosine Kinase Inhibition

The most authoritative data on this scaffold comes from its application in non-small cell lung cancer (NSCLC) models. Derivatives synthesized via the cyclization of 2-(thiophen-2-yl)pyridin-3-amine precursors have shown dual activity: inhibiting cell proliferation and inducing apoptosis.

Key Data Points:

-

Target: EGFR-PK (Epidermal Growth Factor Receptor - Protein Kinase).

-

Potency: Selected derivatives (e.g., Compound 3a, 5a) exhibit IC50 values < 20 nM.

-

Selectivity: High selectivity for EGFR over other kinases due to the specific shape complementarity of the tricyclic fused system.

Table 1: Comparative Inhibitory Activity (EGFR-PK) Data derived from recent medicinal chemistry evaluations [1].

| Compound ID | Structure Type | EGFR-PK IC50 (nM) | HepG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Ref (Erlotinib) | Quinazoline | 27.01 | 4.15 | 5.20 |

| Derivative 3a | Pyridothienopyrimidine | 7.27 | 1.17 | 1.89 |

| Derivative 5a | Pyridothienopyrimidine | 12.45 | 2.05 | 2.45 |

| Derivative 9b | Spiro-cycloalkane fused | 17.29 | 2.79 | 3.10 |

Antimicrobial Activity

Beyond kinases, these derivatives act as DNA gyrase inhibitors in bacterial strains. The planar fused systems can intercalate into bacterial DNA or inhibit the ATP-binding subunit of gyrase B.

-

Spectrum: Broad-spectrum activity against S. aureus and E. coli.

-

MIC Values: 4–16 µg/mL for optimized derivatives [1].[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of EGFR inhibition by 2-(thiophen-2-yl)pyridin-3-amine derivatives. By blocking the ATP pocket, these molecules prevent the autophosphorylation of EGFR, thereby halting the RAS-RAF-MEK-ERK proliferation signal.

Figure 1: Mechanism of Action. The derivative competitively binds to the ATP pocket of EGFR, arresting the RAS-RAF-MEK signaling cascade.

Experimental Protocols

Synthesis Workflow: The "Suzuki-Cyclization" Route

The synthesis of the active kinase inhibitor relies on a robust two-stage protocol: constructing the biaryl amine followed by ring closure.

Figure 2: Synthetic pathway for generating the bioactive scaffold.

Protocol A: Synthesis of 2-(thiophen-2-yl)pyridin-3-amine

Objective: Generate the core biaryl amine scaffold. Reagents: 2-chloropyridin-3-amine (1.0 eq), 2-thienylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2M aq), 1,4-Dioxane.

-

Setup: In a nitrogen-purged Schlenk flask, dissolve 2-chloropyridin-3-amine in degassed 1,4-dioxane.

-

Coupling: Add 2-thienylboronic acid and Pd(PPh3)4 catalyst. Stir for 10 min at RT.

-

Activation: Add 2M Na2CO3 solution.

-

Reaction: Reflux at 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to RT, filter through Celite, and concentrate in vacuo. Partition between water and EtOAc.

-

Purification: Flash column chromatography (Silica gel) to yield the yellow crystalline solid.

Protocol B: In Vitro EGFR Kinase Assay

Objective: Quantify the IC50 of the synthesized derivative. System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

-

Enzyme Prep: Dilute recombinant human EGFR kinase (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Add 5 µL of the derivative (serially diluted in DMSO) to a 384-well low-volume plate.

-

Reaction Initiation: Add 10 µL of Enzyme mix + 5 µL of Substrate mix (ATP + Biotinylated-poly-Glu-Tyr peptide).

-

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Add 10 µL of detection reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., PerkinElmer EnVision).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Future Perspectives & Toxicity

While the potency of these derivatives is established, future development must address ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Metabolic Stability: The thiophene ring is susceptible to oxidative metabolism (S-oxidation) by cytochrome P450s, potentially leading to reactive metabolites. Bioisosteric replacement or substitution on the thiophene ring (e.g., chlorination) may improve metabolic stability.

-

Solubility: The fused planar systems often suffer from poor aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation) are recommended for in vivo studies.

References

-

Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Source: National Institutes of Health (PMC) URL:[Link]

-

Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Encyclopedia MDPI URL:[Link]

-

Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

-

Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Source: PubMed URL:[2][Link]

Sources

- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to Determining the Solubility of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO and Methanol

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in both chemical and biological systems. For professionals in drug discovery and development, an early and accurate understanding of a compound's solubility is paramount for formulation, assay development, and predicting in vivo performance. This guide provides a comprehensive framework for determining the solubility of the novel compound 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in two common and important laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and offer insights into data interpretation and presentation.

Introduction: The Central Role of Solubility in Pharmaceutical Research

In the journey of a drug candidate from the laboratory to the clinic, solubility is a gatekeeper. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a viable drug product.[1] For researchers, inaccurate solubility data can confound the results of in vitro assays, leading to misleading structure-activity relationships (SAR) and wasted resources.[1]

This guide focuses on 2-(5-Chlorothiophen-2-yl)pyridin-3-amine, a heterocyclic amine with potential applications in medicinal chemistry. Its solubility profile in key solvents like DMSO and methanol is a foundational piece of data for its progression. DMSO is a powerful, polar aprotic solvent, widely used for creating high-concentration stock solutions of diverse compounds for high-throughput screening and biological assays.[2][3][4] Methanol, a polar protic solvent, is frequently employed in synthesis, purification, and as a component of mobile phases in chromatography.[5][6][7] A thorough understanding of the compound's behavior in these solvents is therefore essential.

Compound and Solvent Profiles

2-(5-Chlorothiophen-2-yl)pyridin-3-amine

While extensive public data on this specific molecule is limited, its structure suggests key physicochemical characteristics.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇ClN₂S | [8] |

| Molecular Weight | ~210.69 g/mol | [8] |

| Predicted XlogP | 2.5 | [8] |

| Structure | Aromatic system containing pyridine and chlorothiophene rings, with a primary amine. | [8] |

The presence of both aromatic rings and a polar amine group suggests that its solubility will be highly dependent on the solvent's properties. The predicted XlogP of 2.5 indicates a degree of lipophilicity.

Dimethyl Sulfoxide (DMSO)

DMSO is a versatile and powerful solvent due to its high polarity and aprotic nature.[2] It can dissolve a wide range of both polar and nonpolar compounds, making it invaluable for preparing concentrated stock solutions in drug discovery.[2][3] However, it's important to note that high concentrations of DMSO can be toxic to cells in biological assays, so final concentrations are typically kept low (often below 0.5%).[4]

Methanol

Methanol is the simplest alcohol and a polar protic solvent.[5][7] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of compounds.[6][9] It is miscible with water and many organic solvents, making it a common choice for extractions, recrystallizations, and chromatography.[5][7]

The Crucial Distinction: Thermodynamic vs. Kinetic Solubility

The term "solubility" can be ambiguous without further clarification. In pharmaceutical sciences, it is critical to distinguish between two key types: thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic Solubility is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with an excess of the solid compound.[11] This measurement is typically performed using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[10] It reflects the most stable state of the system.

-

Kinetic Solubility , on the other hand, is a measure of a compound's tendency to precipitate from a supersaturated solution.[10] It is often determined in high-throughput screening by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the concentration at which precipitation occurs.[1][12] Kinetic solubility values are often higher than thermodynamic solubility because the compound may not have had sufficient time to form a stable crystalline lattice and may exist in a less stable, amorphous state.[13][14]

The choice of which solubility to measure depends on the application. For understanding the fundamental physicochemical properties of a compound and for formulation development, thermodynamic solubility is more relevant. For high-throughput screening where compounds are introduced from DMSO stocks, kinetic solubility can provide a more practical indication of the concentrations that can be achieved without precipitation in an assay.

Caption: Key differences between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating and are based on standard industry practices.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[15]

Objective: To determine the equilibrium concentration of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO and methanol at a constant temperature.

Materials:

-

2-(5-Chlorothiophen-2-yl)pyridin-3-amine (solid)

-

Anhydrous DMSO

-

HPLC-grade Methanol

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

Validated analytical method (e.g., HPLC-UV or LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(5-Chlorothiophen-2-yl)pyridin-3-amine (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment.[16]

-

Add a known volume of the solvent (DMSO or methanol, e.g., 1 mL) to the vial.

-

Securely cap the vials. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for some compounds.[10]

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method. A significant dilution will be necessary for DMSO.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method. A calibration curve with known concentrations of the compound must be prepared in the same solvent matrix.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in units such as mg/mL or mM.

-

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination (Precipitation from DMSO)

This high-throughput method is useful for early-stage discovery.[1]

Objective: To determine the concentration at which 2-(5-Chlorothiophen-2-yl)pyridin-3-amine precipitates when a concentrated DMSO stock is diluted into methanol.

Materials:

-

High-concentration stock solution of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO (e.g., 10 mM)

-

HPLC-grade Methanol

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipette

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

-

Addition of Solvent:

-

Rapidly add methanol to the wells containing the serially diluted compound. The final DMSO concentration should be kept constant and low across all wells (e.g., 1-5%).

-

-

Incubation and Detection:

-

Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Measure the amount of precipitate formed. This is typically done by nephelometry, which measures light scattering caused by suspended particles.[12] Alternatively, UV-Vis spectroscopy can be used to measure the decrease in absorbance of the dissolved compound after centrifugation of the plate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to controls.

-

Data Presentation

Quantitative solubility data should be presented clearly and concisely. The following table serves as a template for recording experimentally determined values.

| Compound | Solvent | Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Detection |

| 2-(5-Chlorothiophen-2-yl)pyridin-3-amine | DMSO | Thermodynamic | 25 | Experimental Value | Experimental Value | HPLC-UV |

| 2-(5-Chlorothiophen-2-yl)pyridin-3-amine | Methanol | Thermodynamic | 25 | Experimental Value | Experimental Value | HPLC-UV |

| 2-(5-Chlorothiophen-2-yl)pyridin-3-amine | Methanol (from DMSO stock) | Kinetic | 25 | Experimental Value | Experimental Value | Nephelometry |

Conclusion

The solubility of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine in DMSO and methanol is a fundamental parameter that will guide its future development and application. While DMSO is an excellent solvent for creating concentrated stock solutions, its utility in final formulations is limited. Methanol solubility provides insights into the compound's behavior in a common protic solvent used in synthesis and purification. By employing the robust, validated protocols outlined in this guide, researchers can confidently and accurately determine both the thermodynamic and kinetic solubility of this compound, ensuring that subsequent research is built upon a solid foundation of reliable physicochemical data. This systematic approach mitigates risks associated with poor solubility and enables informed decision-making throughout the drug discovery and development process.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

- Raytor. (2026, January 22).

- Sigma-Aldrich. Methanol.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Alsenz, J., & Kansy, M. (2012, October 9).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Jog, R., & Burgess, D. J. (2017). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Journal of Pharmacy and Pharmacology, 69(8), 986-1004.

- Quora. (2024, October 30).

- Laboratory Notes. (2025, June 17). Dimethyl Sulfoxide (DMSO) as Solvent.

- Wikipedia. Dimethyl sulfoxide.

- HonestBee. Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins.

- World Health Organization. (2018, July 2).

- American Chemical Society. (2013, March 11). Methanol.

- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Quora. (2020, July 13). Why is methanol a good solvent for extraction?

- Butler, M. M., & Menaldino, D. S. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1140–1144.

- PubChem - NIH. Methanol | CH3OH | CID 887.

- BenchChem. An In-Depth Technical Guide to the Physical Properties of 5-Chloropyridin-3,4,6-d3-2-amine.

- EPA. 2-Amino-5-chloro-3-methylpyridine Properties.

- PubChemLite. 2-(5-chlorothiophen-2-yl)pyridin-3-amine.

- Molbase. 2-Amino-5-chloropyridine.

- BenchChem. Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.

- PubChem. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528.

- MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.

- ChemicalBook. (2024, October 23).

- BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Scilit. Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents.

- ResearchGate. (2018, November 21). Solubility of drug in DMSO?.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- PubChem. 2-(5-Chlorothiophen-2-Yl)-N-[(3s)-1-(4-{2-[(Dimethylamino)methyl]-1h-Imidazol-1-Yl}-2-Fluorophenyl)-2-Oxopyrrolidin-3-Yl]ethanesulfonamide | C22H25ClFN5O3S2 | CID 25058127.

- Cheméo. 2-Amino-5-chloropyridine.

- ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.

Sources

- 1. enamine.net [enamine.net]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methanol [sigmaaldrich.com]

- 6. honestbeeltd.com [honestbeeltd.com]

- 7. acs.org [acs.org]

- 8. PubChemLite - 2-(5-chlorothiophen-2-yl)pyridin-3-amine (C9H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 9. quora.com [quora.com]

- 10. raytor.com [raytor.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. rheolution.com [rheolution.com]

- 13. ovid.com [ovid.com]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Reagents for synthesizing 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

An Application Note on the Synthesis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Abstract: This document provides a comprehensive guide for the synthesis of 2-(5-chlorothiophen-2-yl)pyridin-3-amine, a valuable heterocyclic scaffold for research and development in medicinal chemistry. The primary synthetic strategy detailed herein is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This note furnishes researchers with a complete workflow, including the synthesis of requisite precursors, a detailed protocol for the final coupling step, and an explanation of the underlying chemical principles. All procedures are grounded in established chemical literature to ensure reliability and reproducibility.

The synthesis of bi-aryl and heteroaryl-aryl structures is a cornerstone of modern organic chemistry, frequently relying on transition metal-catalyzed cross-coupling reactions. For the target molecule, 2-(5-chlorothiophen-2-yl)pyridin-3-amine, the most logical and efficient approach involves the formation of the C-C bond between the pyridine and thiophene rings using a Suzuki-Miyaura coupling.

Retrosynthetic Analysis:

The target molecule can be disconnected at the pivotal pyridine-thiophene C-C bond. This leads to two key synthons: a pyridine-based electrophile (or nucleophile) and a thiophene-based nucleophile (or electrophile). The most practical approach utilizes a halogenated pyridine derivative and a thiophene boronic acid or its ester, as these reagents are common and exhibit favorable reactivity.

The chosen strategy involves:

-

Preparation of 2-chloropyridin-3-amine: This intermediate serves as the electrophilic coupling partner. It is synthesized in two steps from 2-hydroxy-3-nitropyridine.

-

Preparation of 5-chlorothiophene-2-boronic acid pinacol ester: This serves as the nucleophilic coupling partner. While commercially available, a representative synthesis is discussed.[1][2]

-

Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed coupling of the two intermediates to yield the target compound.

The overall synthetic workflow is depicted below.

Sources

Application Note: The 2-(5-Chlorothiophen-2-yl)pyridin-3-amine Scaffold in Kinase Inhibitor Design

[1][2]

Introduction: A Privileged Hinge-Binding Motif

The search for selective kinase inhibitors often begins with "privileged structures"—molecular frameworks capable of binding to the conserved ATP-binding site of multiple kinases while offering vectors for selectivity. 2-(5-Chlorothiophen-2-yl)pyridin-3-amine represents a classic bidentate hinge binder .[1][2]

This scaffold is particularly effective against Serine/Threonine kinases (e.g., Nek2 , Mps1/TTK , JNK ) and certain Tyrosine kinases (FLT3 ). Its efficacy stems from its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

Key Structural Features[2][3][4]

-

3-Aminopyridine Core: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (3-NH2) acts as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6 of adenine.

-

5-Chlorothiophene Moiety: Attached at the C2 position, this ring extends into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the kinase conformation. The chlorine atom can enhance potency via hydrophobic interactions or halogen bonding.

Structural Biology & Binding Mechanism

Understanding the binding mode is prerequisite to optimization. The scaffold typically binds in the ATP pocket in a Type I conformation (active kinase conformation).

Interaction Map (DOT Visualization)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the aminopyridine scaffold and the kinase hinge region.

Chemical Synthesis Protocol

The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This protocol ensures high yields and tolerates various functional groups for further derivatization.

Materials Required[4][5][6][7][8][9][10][11][12]

-

Reactant B: 5-Chlorothiophene-2-boronic acid (CAS: 162607-18-3)[1][2]

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

-

Base: Sodium Carbonate (Na2CO3), 2M aqueous solution

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane[1]

Step-by-Step Protocol

-

Preparation: In a generic 50 mL round-bottom flask, dissolve 2-Bromo-3-aminopyridine (1.0 eq, 500 mg) and 5-Chlorothiophene-2-boronic acid (1.2 eq, 560 mg) in DME (10 mL).

-

Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Catalysis: Add Pd(PPh3)4 (0.05 eq, 160 mg).

-

Activation: Add 2M Na2CO3 (3.0 eq, 4.3 mL).

-

Reaction: Reflux the mixture at 85°C under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[1]

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–40% Ethyl Acetate in Hexanes).

-

Characterization: The product should appear as a yellowish solid. Confirm identity via 1H-NMR and MS (ESI+).[1]

Synthesis Workflow (DOT Visualization)

Figure 2: Workflow for the Suzuki-Miyaura coupling synthesis of the target scaffold.[1][2]

Biological Assay & Profiling

Once synthesized, the scaffold must be validated for kinase inhibitory activity. The following protocols utilize the ADP-Glo™ Kinase Assay (Promega), a luminescence-based method suitable for HTS.

Assay Protocol (ADP-Glo)

Objective: Determine the IC50 of the scaffold against a target kinase (e.g., Nek2 or Mps1).

-

Reagent Prep:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

-

Compound Plate: Prepare 3-fold serial dilutions of the scaffold in DMSO (Top concentration: 100 μM).

-

-

Enzyme Reaction:

-

Add 2 μL of Kinase (e.g., Nek2, 5 ng/well) to a 384-well white plate.

-

Add 1 μL of Compound dilution. Incubate for 10 min at RT.

-

Add 2 μL of ATP/Substrate mix (ATP concentration should be at Km).

-

Incubate at RT for 60 minutes.

-

-

ADP Detection:

-

Add 5 μL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Data Presentation: Expected Profile

| Parameter | Value / Description |

| Primary Targets | Nek2, Mps1 (TTK), FLT3 |

| Binding Mode | ATP-Competitive (Type I) |

| Typical IC50 (Scaffold) | 0.5 – 5.0 μM (Scaffold only) |

| Optimized IC50 | < 50 nM (With side-chain elaboration) |

| Selectivity | Moderate (Requires derivatization for specificity) |

SAR & Optimization Strategy

The "naked" scaffold is rarely a drug candidate. It requires elaboration to improve potency and selectivity.

1. The "Gatekeeper" Vector (Thiophene C5):

-

The chlorine at position 5 of the thiophene is a handle.

-

Modification: Replace Cl with aryl or heteroaryl groups via Suzuki coupling to access the "back pocket" of the kinase.

-

Effect: Increases potency and residence time.

2. The "Solvent Front" Vector (Pyridine C5/C6):

-

Positions 5 and 6 on the pyridine ring face the solvent.

-

Modification: Introduce solubilizing groups (e.g., piperazine, morpholine) to improve ADME properties.

3. The "Hinge" Fine-Tuning:

References

-

Vertex Pharmaceuticals. (2010).[3] Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2. National Institutes of Health. Link

-

Shionogi Pharmaceutical Research. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry. Link

-

Genentech. (2010).[3] Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent PI3K inhibitors. Journal of Medicinal Chemistry. Link

-

MDPI. (2013). Synthesis of pyridine-3-carbonitrile derivatives and kinase inhibition. Molecules. Link

-

Sigma-Aldrich. (2024).[1][2] 3-Amino-2-chloropyridine Product Specification. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. BindingDB BDBM35487 2-thiophenecarboxylic acid [2-oxo-1-(2-pyridinyl)-2-(thiophen-2-ylmethylamino)ethyl] ester::MLS000075019::SMR000008036::Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester::[2-oxidanylidene-1-pyridin-2-yl-2-(thiophen-2-ylmethylamino)ethyl] thiophene-2-carboxylate::[2-oxo-1-pyridin-2-yl-2-(thiophen-2-ylmethylamino)ethyl] thiophene-2-carboxylate::cid_648315::thiophene-2-carboxylic acid [2-keto-1-(2-pyridyl)-2-(2-thenylamino)ethyl] ester [bindingdb.org]

- 3. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Design of FLT3 and VEGFR Inhibitors Using Chlorothiophene-Pyridine Intermediates

Abstract

This Application Note details the rational design, synthesis, and biological evaluation of dual FLT3/VEGFR inhibitors utilizing chlorothiophene-pyridine derived scaffolds. Focusing on the thieno[2,3-b]pyridine fused system—a privileged pharmacophore in kinase drug discovery—this guide provides actionable protocols for medicinal chemists and pharmacologists. We explore the synthetic utility of 2-chloropyridine-3-carbonitrile and chlorothiophene building blocks to construct ATP-competitive inhibitors that target the dysregulated signaling pathways in Acute Myeloid Leukemia (AML) and tumor angiogenesis.

Introduction: The Dual-Target Rationale

FLT3 (FMS-like Tyrosine Kinase 3) is the most frequently mutated gene in AML, with Internal Tandem Duplications (ITD) driving uncontrolled leukemic blast proliferation. VEGFR (Vascular Endothelial Growth Factor Receptor) drives angiogenesis, essential for tumor nutrient supply and often upregulated in the bone marrow microenvironment of leukemic patients.

Why Dual Inhibition?

-

Synergy: Simultaneous blockade disrupts both the tumor cell intrinsic drive (FLT3) and the extrinsic support system (VEGFR-mediated angiogenesis).

-

Resistance Mitigation: Dual-targeting scaffolds often possess a promiscuous "hinge-binding" motif that remains effective even when point mutations (e.g., FLT3-D835Y) confer resistance to highly specific type-I inhibitors.

The Scaffold: Thieno[2,3-b]pyridine This fused heterocyclic system serves as a bioisostere of the purine ring of ATP. By synthesizing this core from chlorothiophene or chloropyridine intermediates, researchers can exploit the "chlorine handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling) to optimize potency and solubility.

Chemical Design & Synthesis

Retrosynthetic Strategy (The "Chlorothiophene-Pyridine" Approach)

The most robust route to the thieno[2,3-b]pyridine scaffold involves the Thorpe-Ziegler cyclization . This strategy relies on the reaction between a 2-chloropyridine-3-carbonitrile intermediate and a mercapto-functionalized thiophene precursor (or simple alkyl thioglycolate).

Core Synthesis Workflow

-

Pyridine Activation: The 2-chloro position of the pyridine ring is activated by the electron-withdrawing nitrile group at the 3-position.

-

Nucleophilic Attack: A thiolate anion (generated from ethyl mercaptoacetate) displaces the chlorine.

-

Cyclization: The active methylene of the attached thio-ester attacks the nitrile, closing the thiophene ring to form the fused system.

Visualization: Synthetic Pathway

Caption: Step-wise construction of the thieno[2,3-b]pyridine scaffold from chloropyridine intermediates via Thorpe-Ziegler cyclization.

Detailed Synthetic Protocol

Objective: Synthesis of Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.

Reagents:

-

2-Chloro-4,6-dimethylnicotinonitrile (Intermediate A)

-

Ethyl mercaptoacetate

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (Absolute)

Step-by-Step Procedure:

-

Preparation: Dissolve Intermediate A (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Addition: Add Ethyl mercaptoacetate (12 mmol) followed by anhydrous Na₂CO₃ (20 mmol).

-

Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (100 g) with stirring. A solid precipitate should form immediately.

-

Filter the solid and wash with cold water (3 x 20 mL) to remove inorganic salts.

-

-

Purification: Recrystallize the crude solid from ethanol/DMF (9:1) to yield the pure thienopyridine scaffold as yellow needles.

-

Validation: Confirm structure via ¹H-NMR (look for the disappearance of the ethyl mercaptoacetate methylene protons and appearance of the amino group signal at ~6.0–7.0 ppm).

Biological Evaluation Protocols

Once the scaffold is derivatized (typically by converting the C3-amino group into a urea or amide to interact with the "Gatekeeper" residue), the following cascade of assays is required to validate potency and selectivity.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant Human FLT3 and VEGFR2 (KDR) Kinases.

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

ATP (Ultrapure).

-

ADP-Glo™ Reagent (Promega).

Protocol:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

-

Reaction Assembly: In a 384-well white plate, add:

-

2 µL of Kinase Buffer (containing FLT3 or VEGFR2).

-

1 µL of Inhibitor (or DMSO control).

-

2 µL of Substrate/ATP mix.

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence. Calculate IC₅₀ using a non-linear regression fit (GraphPad Prism).

Cellular Viability Assay (MTT)

Cell Lines:

-

MV4-11: FLT3-ITD positive AML cells (High sensitivity target).

-

HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR target).

-

PBMC: Peripheral Blood Mononuclear Cells (Healthy control for toxicity).

Protocol:

-

Seed cells (5,000 cells/well) in 96-well plates.

-

Treat with inhibitor (0.1 nM – 10 µM) for 72 hours.

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

Mechanism of Action: Signaling Pathway Analysis

To confirm the inhibitor works "on-target," you must visualize the downregulation of downstream phosphorylation.

Western Blot Targets:

| Target Pathway | Primary Antibody | Phospho-Site | Expected Outcome |

|---|---|---|---|

| FLT3 | Anti-pFLT3 | Tyr591 / Tyr842 | Decreased band intensity |

| Downstream | Anti-pSTAT5 | Tyr694 | Critical: Loss of pSTAT5 confirms FLT3 blockade |

| VEGFR | Anti-pVEGFR2 | Tyr1175 | Decreased band intensity |

| Downstream | Anti-pERK1/2 | Thr202/Tyr204 | Decreased band intensity |

Visualization: Signaling Cascade

Caption: Dual mechanism of action: The inhibitor blocks FLT3-mediated leukemic survival (STAT5) and VEGFR-mediated angiogenesis (ERK/AKT).

Troubleshooting & Expert Insights

-

Solubility Issues: Thienopyridines can be planar and lipophilic (high LogP). Solution: Introduce a solubilizing "tail" at the C2-position (e.g., a morpholine or piperazine moiety) via an amide linker.

-

Selectivity: If the compound inhibits c-Kit (causing myelosuppression), modify the "Gatekeeper" interacting moiety. FLT3 has a specific phenylalanine (F691) gatekeeper; utilizing steric bulk in the inhibitor design can improve selectivity against kinases with smaller gatekeeper residues.

-

Synthetic Yields: If the Thorpe-Ziegler cyclization yield is low (<40%), ensure the ethanol is strictly anhydrous. Water competes with the thiolate nucleophile, hydrolyzing the nitrile.

References

-

Levell, J. R., et al. (2017). "Optimization of a Thienopyridine Series of Inhibitors of FLT3." Bioorganic & Medicinal Chemistry Letters. Link

-

Fabbro, D., et al. (2012). "Targeting FLT3 in Acute Myeloid Leukemia: Current Status and Future Directions." Nature Reviews Drug Discovery. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega Protocols. Link

-

Daver, N., et al. (2019). "Targeting FLT3 mutations in AML: review of current knowledge and evidence." Leukemia.[1][2][3] Link

-

BenchChem. "Synthesis of Pharmaceutical Intermediates from Pyridine Derivatives." BenchChem Application Notes. Link

Sources

Application Note: Scalable Synthesis of 2-(5-Chlorothiophen-2-yl)pyridin-3-amine

Abstract & Strategic Overview

The synthesis of 2-(5-chlorothiophen-2-yl)pyridin-3-amine represents a critical transformation in the preparation of Factor Xa inhibitors and kinase inhibitors. The core challenge lies in constructing the biaryl C–C bond between two electron-rich/deficient heteroaromatic systems while preserving the labile chloro-substituent on the thiophene ring and the free amine functionality.

This guide outlines two scalable protocols. Method A (Direct Coupling) is prioritized for its step economy, utilizing a Suzuki-Miyaura cross-coupling of 2-bromo-3-aminopyridine. Method B (Nitro-Reduction) is provided as a robust alternative if catalyst poisoning by the free amine compromises yield in Method A. Both methods are designed for scale-up from gram to kilogram batches, emphasizing chemoselectivity and purification efficiency.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C2–C2' biaryl bond. The choice of the halide partner is critical; 2-bromo-3-aminopyridine is preferred over the chloride due to faster oxidative addition rates, which is essential when coupling with the potentially unstable 5-chlorothiophene-2-boronic acid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Method A: Direct Suzuki-Miyaura Coupling (Primary Route)

This route is the most efficient, avoiding protection/deprotection steps. The primary risk is the coordination of the free amine to the Palladium catalyst, which is mitigated by using a bidentate ligand (dppf) and optimized solvent systems.

Reaction Scheme

Reagents: 2-Bromo-3-aminopyridine, 5-Chlorothiophene-2-boronic acid, Pd(dppf)Cl₂, Na₂CO₃. Solvent: 1,4-Dioxane / Water (4:1).[1] Conditions: 85–90 °C, 12–16 hours.

Detailed Protocol (100 g Scale Basis)

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass (g) | Moles | Role |

| 2-Bromo-3-aminopyridine | 173.01 | 1.0 | 100.0 | 0.578 | Limiting Reagent |

| 5-Chlorothiophene-2-boronic acid | 162.40 | 1.2 | 112.6 | 0.694 | Nucleophile |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 14.1 | 0.017 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 153.1 | 1.445 | Base |

| 1,4-Dioxane | - | - | 1000 mL | - | Solvent |

| Water (Degassed) | - | - | 250 mL | - | Co-solvent |

Step-by-Step Procedure

-

Inertion: Charge a 3-neck 3L round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and internal thermometer) with 2-Bromo-3-aminopyridine and 5-Chlorothiophene-2-boronic acid .

-

Solvent Addition: Add 1,4-dioxane and degassed water. Sparge the mixture with Nitrogen (N₂) for 30 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).

-

Base & Catalyst: Add solid Na₂CO₃ followed by Pd(dppf)Cl₂ . The solution typically turns orange-red.

-

Reaction: Heat the mixture to 85–90 °C . Monitor by HPLC/TLC.

-

Checkpoint: The reaction is generally complete within 12–16 hours. Look for the disappearance of the bromide.

-

Note: If the boronic acid is consumed before the bromide (due to protodeboronation), add an additional 0.1–0.2 equiv of boronic acid.

-

-

Workup:

-

Cool to room temperature (20–25 °C).

-

Filter through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (500 mL).

-

Concentrate the filtrate under reduced pressure to remove Dioxane.

-

Dilute the residue with Ethyl Acetate (1 L) and wash with Water (2 x 500 mL) and Brine (500 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification:

-

Crude Appearance: Dark brown solid/oil.

-

Method: Recrystallization is preferred for scale. Dissolve in hot Ethanol/Heptane (1:3) and cool slowly. Alternatively, use silica gel chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

-

Target Yield: 65–75%.

-

Method B: Nitro-Reduction Route (Alternative)

Use this route if Method A yields <50% or if high-purity material is required without heavy chromatography. This route separates the C-C bond formation from the amine handling.

Workflow Diagram[3]

Figure 2: Two-step protocol ensuring preservation of the thiophene-chlorine substituent.

Critical Step: Chemoselective Reduction

Warning: Do NOT use Catalytic Hydrogenation (H₂/Pd-C) for this step. It will cause hydrodechlorination of the thiophene ring [1].

Protocol (Fe/NH₄Cl Reduction):

-

Dissolve the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1).

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Heat to reflux (80 °C) for 2–4 hours.

-

Workup: Filter hot through Celite (Iron sludge is sticky). Wash with hot ethanol. Concentrate and extract with Ethyl Acetate.[2]

-

Advantage: This method is highly selective for -NO₂ reduction in the presence of aryl chlorides.

Process Control & Troubleshooting

Palladium Scavenging (For Pharma Grade)

Residual Palladium is a major concern in Method A.

-

Treatment: After the workup of Method A, treat the organic solution with SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) at 50 °C for 1 hour.

-

Limit: Target <10 ppm Pd in the final API intermediate.

Impurity Profile

-

Protodeboronation: 5-Chlorothiophene can lose the boron group, forming 2-chlorothiophene (volatile).

-

Fix: Use mild bases (K₃PO₄ instead of Na₂CO₃) or switch to the Pinacol Ester of the boronic acid, which is more stable.

-

-

Homocoupling: Formation of bis-thiophene.

-

Fix: Ensure rigorous degassing (Oxygen-free environment).

-

References

-

Kinarivala, N. & Trippier, P. C. (2014). General procedure for hydrodechlorination of 2-chloropyridine derivatives. Tetrahedron Letters, 55(39), 5386–5389. Link (Demonstrates risk of dechlorination with H2/Pd).

-

Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Foundational review on Suzuki mechanism and conditions).

-

Littke, A. F.[2][3][4] & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Guidance on catalyst selection for heteroaryl halides).

-

BenchChem Application Note . Scale-up synthesis of aminopyridine derivatives. Link (General handling of aminopyridines).

Sources

Troubleshooting & Optimization

Catalyst Life Support: Troubleshooting Thiophene "Poisoning" in Suzuki Coupling

Executive Summary

Thiophene substrates present a dual-threat in Palladium-catalyzed cross-coupling. Users often report "catalyst poisoning," but root-cause analysis frequently reveals two distinct failure modes:

-

True Catalyst Poisoning: The thiophene sulfur atom coordinates strongly to the Pd(II) center, displacing labile ligands and arresting the catalytic cycle (resting state trap).

-

Protodeboronation: 2-Thiopheneboronic acids are exceptionally unstable. They hydrolyze (decompose) faster than the cross-coupling occurs, leading to low conversion despite active catalyst.

This guide provides the diagnostic logic and specific protocols to resolve both issues using steric shielding and precatalyst technology.

Module 1: The Diagnosis

Is it Poisoning or Decomposition?

Before changing the catalyst, you must identify if the Palladium is dead or if the starting material is gone.

Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Is this sulfur poisoning? A: Likely, yes. If the reaction stops with starting material remaining and re-dosing Pd fails, the sulfur has likely formed a stable, unreactive complex with the Palladium (Pd-S coordination). This is a "resting state trap."

Q: My halide is untouched, but my boronic acid has disappeared. Is this poisoning? A: No. This is Protodeboronation . Thiophenes (especially 2-substituted) facilitate the hydrolytic cleavage of the C-B bond. The "product" you see is likely the protonated thiophene (thiophene-H), not the coupled biaryl.

Visualizing the Failure Modes

Figure 1: Diagnostic decision tree for thiophene coupling failures.

Module 2: The Hardware (Ligand Selection)

To defeat sulfur poisoning, you cannot use standard ligands like PPh3 or dppf. You need ligands with high Steric Bulk and Electron Richness .

Q: Why do Buchwald Ligands work better than Triphenylphosphine? A: It is a matter of Cone Angle and Lability .

-

The Problem: Thiophene sulfur is a "soft" donor that binds tightly to soft Pd(II). In standard systems, S competes with the phosphine.

-

The Fix: Dialkylbiaryl phosphines (like SPhos and XPhos ) are extremely bulky. They create a "roof" over the Palladium center. This steric bulk physically prevents the sulfur atom of the substrate from coordinating to the metal, while still allowing the oxidative addition of the C-X bond [1].

Q: What is the "Gold Standard" catalyst for thiophenes? A: SPhos Pd G3 (Third Generation Precatalyst).

-

Why: It releases the active L-Pd(0) species immediately upon activation. Unlike Pd(OAc)2 + Ligand mixtures, it guarantees a 1:1 Pd:Ligand ratio, leaving no "naked" Palladium exposed to sulfur scavenging [2].

Ligand Performance Comparison

| Ligand Class | Example | Thiophene Compatibility | Mechanism of Action | Recommended Use |

| Standard Phosphine | PPh3, dppf | Poor | Easily displaced by Sulfur. | Avoid for thiophenes. |

| Buchwald (Biaryl) | SPhos , XPhos | Excellent | Steric bulk blocks S-coordination; promotes reductive elimination. | General purpose, unstable boronates. |

| NHC | Pd-PEPPSI-IPr | Superior | Strong sigma-donation prevents ligand dissociation; extremely robust. | Sterically hindered substrates; scale-up.[1][2] |

| Tri-alkyl Phosphine | P(t-Bu)3 | Good | High electron density speeds up oxidative addition before poisoning occurs. | Chlorides, electron-rich substrates.[3] |

Module 3: The Protocol (SOP)

Scenario: Coupling 2-Bromothiophene with an Aryl Boronic Acid. Recommended System: SPhos Pd G3 / K3PO4 / Toluene:Water.

Step-by-Step Rescue Protocol

-

Solvent Degassing (Critical): Thiophene couplings are sensitive. Sparge your solvent (Toluene/Water 4:1) with Argon for 20 minutes. Oxygen accelerates catalyst death.

-

Base Selection: Use K3PO4 (Tribasic Potassium Phosphate) .

-

Why: It is milder than bases like KOtBu, reducing the risk of side reactions, but strong enough to activate the boronic acid.

-

-

Catalyst Loading: Start with 2.0 mol% SPhos Pd G3 .

-

Note: If using SPhos free ligand + Pd(OAc)2, you must use a 2:1 Ligand:Pd ratio to ensure the metal is fully wrapped.

-

-

Temperature Ramp: Do not start at reflux.

-

Initiate stirring at 40°C for 15 minutes to allow the precatalyst to activate and the oxidative addition to occur (SPhos facilitates this even at mild temps).

-

Ramp to 80°C for completion.

-

Q: Can I use water? A: Yes. A biphasic system (Toluene/Water or Dioxane/Water) is actually beneficial. The inorganic byproducts remain in the water, and the interface allows for controlled transmetallation. However, if protodeboronation is your issue (see Module 1), switch to anhydrous THF and CsF (Cesium Fluoride) as the base [3].

Module 4: Advanced Troubleshooting (The "Boron" Problem)

If Module 1 confirmed Protodeboronation (boronic acid decomposition), standard optimization will fail. You must stabilize the boron species.

The Mechanism of Failure: 2-Thienylboronic acids are prone to ipso-protonation. The C-B bond breaks, replaced by C-H.[4][5] This is accelerated by high pH and high temperature.

The MIDA Solution

Q: How do I stop the boronic acid from falling apart? A: Switch to a MIDA Boronate (N-methyliminodiacetic acid ester).

-

Logic: The MIDA backbone "masks" the boron, making it sp3 hybridized and stable to hydrolysis.

-

Protocol Adjustment: You must use a hydrolytic base (like aqueous NaOH or K3PO4) and heat. The base slowly hydrolyzes the MIDA ester in situ, releasing the active boronic acid slowly. This "slow release" keeps the concentration of free boronic acid low, ensuring it is consumed by the catalyst before it can decompose [4].

Visualizing the "Slow Release" Strategy

Figure 2: Kinetic strategy using MIDA boronates to outcompete decomposition.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Palladium-Catalyzed C–N and C–C Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[6][7] Chemistry – A European Journal. [Link]

Sources

- 1. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Protodeboronation [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

Purification methods for 2-(5-Chlorothiophen-2-yl)pyridin-3-amine from reaction mixtures

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(5-chlorothiophen-2-yl)pyridin-3-amine from typical reaction mixtures. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind each recommended step to ensure you can achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of 2-(5-chlorothiophen-2-yl)pyridin-3-amine.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

-

Unreacted Starting Materials: Such as 2-chlorothiophene or a corresponding boronic acid/ester, and a 3-aminopyridine derivative.[1][2]

-

Homocoupled Side-Products: Such as biphenyl or bithiophene species, arising from side reactions in cross-coupling chemistries.

-

Regioisomers: Depending on the synthetic strategy, isomers may form where the thiophene ring is attached at a different position on the pyridine ring.

-

Over-halogenated Species: Impurities like 2,5-dichlorothiophene could be present in the starting material or formed under certain reaction conditions.[3]

-

Residual Catalyst: Trace amounts of palladium or other transition metal catalysts from cross-coupling reactions.

-

Degradation Products: The aminopyridine moiety can be susceptible to oxidation, especially if exposed to air and light over extended periods, leading to colored impurities.[4]

Q2: What is the best general approach to purify this compound?

A2: A multi-step approach is typically most effective. A general workflow involves an initial workup using acid-base liquid-liquid extraction to remove non-basic impurities, followed by column chromatography for fine separation, and concluding with recrystallization to achieve high analytical purity.[5][6] The choice and order of these steps depend on the scale of your reaction and the specific impurities present.

Q3: How can I accurately assess the purity of my final product?

A3: A combination of analytical techniques is recommended:

-

Thin-Layer Chromatography (TLC): Essential for real-time monitoring of column chromatography fractions and a quick purity check.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area). Reversed-phase HPLC is common for heterocyclic amines.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are at a sufficient concentration (>1%).

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: What are the stability and storage considerations for 2-(5-chlorothiophen-2-yl)pyridin-3-amine?

A4: While specific stability data for this exact molecule is not widely published, related compounds offer guidance. The chlorothiophene moiety is generally stable under normal conditions.[1][2] However, aminopyridines can be sensitive to oxidation and light.[4] Therefore, it is best practice to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.[9]

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography Problems

Q: My product is severely tailing/streaking on my silica gel column. What is causing this and how do I fix it?

A: This is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.[10]

-

Causality: The basic nitrogen atom of the pyridine ring interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11][12] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" or elongated peak shape, poor separation, and sometimes irreversible adsorption (low recovery).

-

Solutions:

-

Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "mask" the acidic silanol sites, preventing your product from interacting too strongly.[5]

-

Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.

-

Alternatively, use 0.5-1% ammonium hydroxide in a dichloromethane/methanol system.

-

-

Change the Stationary Phase: Use a less acidic or a basic stationary phase.

-

Amine-functionalized silica: This is often an excellent choice as it minimizes the acid-base interactions that cause tailing.[10]

-

Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.

-

-

Use Reversed-Phase Chromatography: Purifying basic amines at a high pH (using a buffer and a pH-stable column) can be very effective, as the compound will be in its neutral, more lipophilic form.[12]

-

Q: I have very poor separation between my product and a key impurity. How can I improve the resolution?

A: Improving resolution requires altering the selectivity of your chromatographic system.

-

Causality: Poor resolution means the mobile phase and stationary phase are not differentiating well enough between your product and the impurity.

-

Solutions:

-

Optimize the Solvent System: If you are using a two-solvent system (e.g., hexane/ethyl acetate), try switching one of the solvents to introduce different intermolecular interactions. For example, replace ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE).

-

Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, a different stationary phase is the next logical step. Switching from silica to a cyano- or phenyl-bonded phase can dramatically alter selectivity.[11]

-

Decrease Particle Size (HPLC/UHPLC): For very difficult separations, using a column with smaller particles will increase column efficiency and improve resolution, though this requires a system that can handle higher backpressures.[11]

-

Recrystallization Problems

Q: My compound "oiled out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.

-

Causality: This often happens when the solution is cooled too quickly or when the solvent is a very poor solvent for the compound at lower temperatures.

-

Solutions:

-

Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly.

-

Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool). Do not put it directly into an ice bath.

-

Change the Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a co-solvent system (e.g., ethanol/water, toluene/hexane).

-

Q: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A: Crystal formation requires nucleation, which sometimes needs to be initiated.

-

Causality: The solution is likely supersaturated, but there are no nucleation sites for crystals to begin growing.

-

Solutions:

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.

-

Add a Seed Crystal: If you have a small crystal of the pure product from a previous batch, add it to the solution. This provides a perfect template for crystal growth.

-

Concentrate the Solution: Remove some of the solvent under reduced pressure and try cooling again. The solution may be too dilute.

-

Cool to a Lower Temperature: Place the flask in an ice bath or a freezer for a short period to further decrease the solubility.

-

Section 3: Detailed Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with Mobile Phase Modifier

This protocol is designed for purifying grams of crude product containing various impurities.

-

TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Add 1% triethylamine (TEA) to the TLC solvent jar. The ideal system will give your product an Rf value of ~0.2-0.3.

-

Column Packing: Prepare a glass column with silica gel (230-400 mesh) using the "slurry method" with your chosen eluent (containing 1% TEA). Ensure the column is packed evenly without any air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated liquid. Carefully add this powder to the top of your packed column.

-

Elution: Begin eluting the column with your pre-determined solvent system. You can run the column isocratically (constant solvent ratio) or with a gradient (gradually increasing the polarity).

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

-

Verification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the product under high vacuum. Confirm purity with HPLC or NMR analysis.[6]

Protocol 2: Recrystallization for Final Polishing

This method is ideal for removing trace impurities from an already enriched solid product.

-

Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in vials with solvents like isopropanol, ethanol, acetonitrile, or toluene/hexane mixtures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a rapid gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.

Section 4: Visual Workflows

General Purification Workflow

Caption: High-level workflow for purifying 2-(5-Chlorothiophen-2-yl)pyridin-3-amine.

Troubleshooting Peak Tailing in Chromatography

Caption: Decision tree for resolving peak tailing during silica gel chromatography.

Section 5: Data Tables for Quick Reference

Table 1: Recommended Solvent Systems for Chromatography

| Stationary Phase | Eluent System | Modifier (if needed) | Target Rf (TLC) |

| Silica Gel | Hexanes / Ethyl Acetate | 0.5 - 1% Triethylamine | 0.2 - 0.3 |

| Silica Gel | Dichloromethane / Methanol | 0.5 - 1% Triethylamine | 0.2 - 0.3 |

| Alumina (Basic) | Hexanes / Ethyl Acetate | None typically needed | 0.3 - 0.4 |

| Amine-Silica | Hexanes / Ethyl Acetate | None needed | 0.3 - 0.4 |

Table 2: Common Solvents for Recrystallization

| Solvent Class | Examples | Notes |

| Alcohols | Isopropanol, Ethanol | Good starting point. May need a co-solvent like water to reduce solubility. |

| Nitriles | Acetonitrile | Good for moderately polar compounds. |

| Esters | Ethyl Acetate | Often used in a pair with a non-polar solvent like hexanes. |

| Aromatic | Toluene | Good for less polar compounds, often paired with hexanes. |

| Co-Solvent Systems | Toluene/Hexanes, Ethanol/Water, DCM/Hexanes | Allows for fine-tuning of solubility for optimal crystal growth. |

Section 6: References

-

A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Benchchem. Available at:

-

Blue Chitin columns for the extraction of heterocyclic amines from urine samples. Chromatographia. Available at:

-

Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. Available at:

-

Troubleshooting common issues in pyridine synthesis. Benchchem. Available at:

-

Overcoming challenges in the purification of pyridine compounds. Benchchem. Available at:

-

Is there an easy way to purify organic amines? Biotage. Available at:

-

2-Chlorothiophene 96-43-5 wiki. Guidechem. Available at:

-

2-Chlorothiophene丨CAS 96-43-5. Hangzhou Leap Chem Co., Ltd. Available at:

-

2-chloromethylthiophene - Organic Syntheses Procedure. Organic Syntheses. Available at:

-

Purification of Pyridine. Chempedia - LookChem. Available at:

-

How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:

-

Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. Available at:

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at:

-

Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents. Available at:

-

Process for preparing 4-aminopyridines using pyridine betaine... Google Patents. Available at:

-

2-Chlorothiophene CAS#: 96-43-5. ChemicalBook. Available at:

-

Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. Benchchem. Available at:

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at:

-

Analysis of heterocyclic aromatic amines. PubMed. Available at:

-

What is best method to remove pyridine from a reaction mixture? ResearchGate. Available at:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. leapchem.com [leapchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chlorothiophene CAS#: 96-43-5 [m.chemicalbook.com]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

Technical Guide: Minimizing Protodeboronation in Thiophene Boronic Acid Couplings

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Troubleshooting and suppressing C-B bond hydrolysis in heteroaryl Suzuki-Miyaura couplings

Executive Summary & Diagnostic Hub

Thiophene boronic acids (especially 2-thienyl isomers) are notoriously unstable under standard Suzuki-Miyaura conditions. The electron-rich nature of the thiophene ring facilitates protodeboronation , a side reaction where the C-B bond is cleaved by water/base and replaced by a proton, yielding the hydrodeboronated arene (thiophene) rather than the cross-coupled product.

This guide provides a mechanistic understanding of this failure mode and three validated protocols to circumvent it.

Quick Diagnostic: Is Protodeboronation Your Problem?

| Observation (LCMS/GC) | Diagnosis | Immediate Action |

| Product: Low Yield Byproduct: Significant mass corresponding to Ar-H (deboronated thiophene). | Confirmed Protodeboronation. The boronic acid is decomposing faster than it can transmetallate. | Switch to Protocol A (Anhydrous) or Protocol B (MIDA). |

| Product: Low Yield Byproduct: Significant homocoupling (Ar-Ar or Thiophene-Thiophene). | Oxidative Homocoupling. Likely O2 contamination or Cu-mediated side reaction. | Degas solvents thoroughly.[1] Avoid Cu additives. |

| Product: 0% Yield Byproduct: Unreacted halide starting material. Boronic acid consumed. | Catalyst Failure + Decomposition. The catalyst is dead/inactive, leaving the boronic acid exposed to base for too long. | Switch to Protocol C (High-Activity Precatalyst). |

The Mechanism: Why Thiophenes Fail

To solve the problem, you must understand the enemy. Protodeboronation is not random; it is a base-catalyzed hydrolytic pathway.

The "Boronate Trap"

In a standard Suzuki reaction, we add base (OH⁻, CO₃²⁻) to activate the boronic acid for transmetallation. However, for electron-rich heterocycles like thiophene, this creates a "Boronate Trap."

-

Base Attack: The base coordinates to the boron, forming a tetravalent boronate species [Rb-B(OH)₃]⁻.

-

Ipso-Protonation: The electron density of the thiophene ring (especially at the C2 position) attacks a proton source (usually water), cleaving the C-B bond.

Key Insight: The rate of protodeboronation is often pH-dependent .[2][3] A higher pH increases the concentration of the reactive boronate species, accelerating decomposition.

Figure 1: The competition between productive coupling (Green path) and destructive protodeboronation (Red path). Success depends on making the green path faster than the red path.

Strategic Solutions & Protocols

Strategy 1: The Anhydrous "Drought" Approach

Logic: If water is the proton source for the cleavage step, removing water stops the reaction. Constraint: Suzuki coupling requires a base, and many bases are insoluble in organic solvents without water. Solution: Use specific anhydrous bases and polar aprotic/protic mixtures that solubilize them without adding bulk water.

Protocol A: Anhydrous CsF Conditions

Best for: Standard thiophene boronic acids that are commercially available.

-

Solvent: 1,4-Dioxane or Isopropanol (Must be anhydrous/dried).

-

Base: Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄), finely ground and dried.

-

Note: Fluoride activates silanes and boronates effectively without generating high concentrations of hydroxide.

-

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

-

Why: SPhos and XPhos are bulky, electron-rich ligands that accelerate oxidative addition and transmetallation, beating the decomposition clock.

-

-

Procedure:

-

Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base (3.0 equiv), and Catalyst inside a glovebox or under Ar flow.

-

Add anhydrous solvent.

-

Heat to 80 °C (or lower if possible). Time is of the essence; monitor conversion at 1 hour.

-

Strategy 2: The "Slow Release" (MIDA Boronates)

Logic: Keep the concentration of the unstable boronic acid near zero. MIDA boronates are stable to hydrolysis but hydrolyze slowly under specific conditions to release the active acid.[4][5][6] This mimics a syringe pump addition without the hardware. Reference: Pioneered by the Burke Group [1].[5][6]

Protocol B: MIDA Boronate Coupling

Best for: Highly unstable 2-thienyl or poly-fluorinated substrates.

-

Reagent: Thiophene-2-MIDA boronate (commercially available or synthesized).

-

Solvent: THF:Water (10:1 ratio).

-

Base: K₃PO₄ (3.0 equiv).

-

Critical: Do not use strong hydroxide bases; phosphate provides the gentle pH needed for slow hydrolysis.